
1-(Benzofuran-3-yl)-2-bromoethanone
Overview
Description
1-(Benzofuran-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring substituted with a bromoethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets . For instance, some benzofuran derivatives have shown antimicrobial properties, indicating that they may target bacterial cells . Additionally, benzofuran compounds have demonstrated anticancer properties, suggesting that they may interact with targets involved in cancer cell proliferation .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial and anticancer activities . For instance, one derivative was found to be effective against S. aureus and E. coli . In the context of cancer, benzofuran derivatives have been shown to inhibit cancer cell proliferation . The specific interactions between 1-(Benzofuran-3-yl)-2-bromoethanone and its targets that lead to these effects are currently unknown and warrant further investigation.
Biochemical Pathways
Given the observed antimicrobial and anticancer activities of benzofuran derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .
Result of Action
Benzofuran derivatives have been shown to exhibit antimicrobial and anticancer activities . These effects suggest that this compound may have the potential to inhibit the growth of bacteria and cancer cells.
Action Environment
It is known that the environment can greatly influence the antioxidative activity of benzofuran derivatives . For instance, in solvents such as water, methanol, and especially acetone, the antioxidative route for benzofuran derivatives is mainly through a sequential proton loss–electron transfer mechanism .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, including 1-(Benzofuran-3-yl)-2-bromoethanone, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, such as xanthine oxidase . The nature of these interactions is often complex and can involve both competitive and non-competitive mechanisms .
Cellular Effects
This compound can influence cell function in various ways. For example, benzofuran compounds have been shown to exhibit anti-tumor activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some benzofuran derivatives can be unstable and decompose over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is known that the biological activities of benzofuran compounds can vary with dosage
Metabolic Pathways
It is known that benzofuran compounds can be metabolized in the body, and that these metabolic processes can involve various enzymes and cofactors
Transport and Distribution
It is known that benzofuran compounds can interact with various transporters and binding proteins
Subcellular Localization
It is known that benzofuran compounds can be localized to various subcellular compartments, depending on their specific properties and interactions with other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone typically involves the bromination of 1-(1-Benzofuran-3-yl)-1-ethanone. One common method is the reaction of 1-(1-Benzofuran-3-yl)-1-ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Benzofuran-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of 1-(1-Benzofuran-3-yl)-2-hydroxyethanone.
Oxidation: Formation of 1-(1-Benzofuran-3-yl)-2-carboxyethanone.
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- Research indicates that 1-(Benzofuran-3-yl)-2-bromoethanone exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This makes it a promising candidate for developing new antimicrobial agents to combat antibiotic resistance.
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Antitumor Properties
- The compound has demonstrated potential as an antitumor agent, with studies revealing its inhibitory effects on cancer cell lines. One notable mechanism involves the inhibition of DNA gyraseB, an enzyme crucial for bacterial DNA replication, which also suggests its utility in targeting cancer cells.
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Interaction Studies
- Docking studies have illustrated that this compound interacts effectively with biological targets, indicating its potential role in drug design and development.
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 2-acetylbenzofuran, yielding high purity and good yields. This synthetic pathway allows for the exploration of various derivatives that may enhance or modify its biological activity.
Comparison of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-(Benzofuran-2-yl)-2-bromoethanone | Benzofuran derivative | Antitumor activity |
Benzofuran-3-carbohydrazide | Benzofuran derivative | Antimicrobial activity |
1-(Benzothiophen-3-yl)-2-bromoethanone | Benzothiophen derivative | Anticancer properties |
2-Acetylbenzofuran | Benzofuran derivative | Precursor for derivatives |
The unique bromination pattern at the ethanone group of this compound distinguishes it from other benzofuran derivatives, allowing for diverse synthetic pathways and biological interactions not commonly observed in similar compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotics.
- Antitumor Activity Investigation : Another research focused on the anticancer properties of this compound, showing significant cytotoxic effects against human cancer cell lines, including breast and colon cancers.
Comparison with Similar Compounds
1-(Benzofuran-3-yl)-2-bromoethanone can be compared with other benzofuran derivatives such as:
1-(1-Benzofuran-3-yl)-1-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(1-Benzofuran-3-yl)-2-chloro-1-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
1-(1-Benzofuran-3-yl)-2-iodo-1-ethanone:
The uniqueness of this compound lies in its specific reactivity profile and the ability to serve as a versatile intermediate in various chemical and biological applications.
Biological Activity
1-(Benzofuran-3-yl)-2-bromoethanone, a compound with the chemical formula C10H7BrO2 and CAS number 187657-92-7, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure
- Molecular Formula : C10H7BrO2
- Molecular Weight : 239.07 g/mol
Structural Representation
The compound features a benzofuran moiety linked to a bromoethanone group, which is essential for its biological activity.
Safety Profile
This compound is classified as a skin irritant and can cause severe eye damage. Proper handling protocols must be followed to mitigate risks associated with exposure .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria demonstrate its potential as an antimicrobial agent:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 12 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial therapies .
Antitumor Activity
This compound has shown potential as an antitumor agent, particularly in inducing apoptosis in cancer cells. Studies have indicated that it increases reactive oxygen species (ROS) levels in cancer cells, which can lead to cell death through mitochondrial dysfunction. The compound was tested on human leukemia cells, showing a significant increase in apoptosis markers after treatment .
The proposed mechanism involves:
- ROS Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in cytochrome c release, triggering caspase activation and subsequent apoptosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various benzofuran derivatives, including this compound. The findings revealed that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Antitumor Activity
In another investigation, the compound was administered to K562 human leukemia cells. Flow cytometry analysis demonstrated a marked increase in early apoptotic cells when treated with this compound, confirming its role as an effective inducer of apoptosis in malignant cells .
Properties
IUPAC Name |
1-(1-benzofuran-3-yl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFTONHSRLBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380202 | |
Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187657-92-7 | |
Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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